molecular formula C8H12O4 B14419931 Methyl propan-2-yl but-2-enedioate CAS No. 80652-48-8

Methyl propan-2-yl but-2-enedioate

Katalognummer: B14419931
CAS-Nummer: 80652-48-8
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: WQIXPEFEGKBHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl propan-2-yl but-2-enedioate is an organic compound with the molecular formula C8H12O4. It is an ester derived from the reaction between methyl alcohol and but-2-enedioic acid. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl but-2-enedioate can be synthesized through esterification. One common method involves the reaction of methyl alcohol with but-2-enedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where methyl alcohol and but-2-enedioic acid are continuously fed into the system, and the ester product is continuously removed. This method ensures high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl propan-2-yl but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl propan-2-yl but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism of action of methyl propan-2-yl but-2-enedioate involves its interaction with various molecular targets. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of alcohol and carboxylic acid products. The pathways involved in these reactions are typically catalyzed by enzymes or chemical catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl propan-2-yl but-2-enedioate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl butyl but-2-enedioate: Similar but with a butyl group instead of a propan-2-yl group.

    Methyl propan-2-yl butanoate: Similar but with a butanoate group instead of a but-2-enedioate group.

Uniqueness

Methyl propan-2-yl but-2-enedioate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its combination of a methyl group and a propan-2-yl group attached to the but-2-enedioate backbone makes it particularly useful in certain synthetic and industrial applications.

Eigenschaften

CAS-Nummer

80652-48-8

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

1-O-methyl 4-O-propan-2-yl but-2-enedioate

InChI

InChI=1S/C8H12O4/c1-6(2)12-8(10)5-4-7(9)11-3/h4-6H,1-3H3

InChI-Schlüssel

WQIXPEFEGKBHTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.